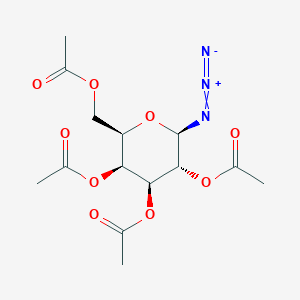

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240175 |

Source

|

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13992-26-2 |

Source

|

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13992-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate CAS 13992-26-2 properties

An In-depth Technical Guide to 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate (CAS 13992-26-2)

Prepared by a Senior Application Scientist

Introduction: A Versatile Glycosylation Building Block

1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is a pivotal chemical tool in the fields of glycoscience, bioconjugation, and drug development.[1] Its structure is ingeniously designed for versatility: the galactopyranoside core serves as a biologically relevant scaffold, the tetraacetate protecting groups enhance stability and solubility in organic solvents for easier handling in the lab, and the anomeric azide group provides a reactive handle for specific chemical ligation.[1][2] This azide functionality is particularly valuable as it enables highly efficient and specific "click chemistry" reactions, allowing for the covalent attachment of this sugar moiety to a wide array of molecules, from small fluorescent probes to large proteins and nanoparticles.[1][2] This guide provides an in-depth look at its properties, synthesis, reactivity, and critical applications for researchers and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is essential for its effective use in experimental design. The data below has been consolidated from various suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 13992-26-2 | [1] |

| Molecular Formula | C₁₄H₁₉N₃O₉ | [1][3] |

| Molecular Weight | 373.32 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 96-99 °C | [4][5] |

| Purity | ≥97% | |

| Optical Rotation | [α]²⁰/D = -14.5° to -17.5° (c=1 in CHCl₃) | [1] |

| Storage Temperature | -20°C to 8°C | [1][4][6] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [1] |

Synthesis and Characterization: A Validated Workflow

The synthesis of glycosyl azides is a cornerstone of carbohydrate chemistry. The most common and reliable route to 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate involves the nucleophilic displacement of an anomeric leaving group from a fully protected galactose precursor. The tetraacetate starting material is readily available and the β-configuration of the azide is thermodynamically favored under many reaction conditions.

Rationale for the Synthetic Approach

The choice of a peracetylated galactose as the starting material is strategic. The acetyl groups protect the hydroxyls from unwanted side reactions and increase the compound's solubility in organic solvents suitable for the reaction. Conversion of the anomeric hydroxyl to a good leaving group, such as a bromide, activates the position for subsequent nucleophilic attack by the azide ion. The use of a phase-transfer catalyst can be instrumental in facilitating the reaction between the organic-soluble sugar and the often aqueous-soluble azide salt.

Caption: Generalized workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

-

Activation: Dissolve D-galactose pentaacetate in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a solution of hydrobromic acid in acetic acid dropwise at 0°C.

-

Expertise: This step generates the thermodynamically unstable but kinetically reactive acetobromo-α-D-galactose. The cold temperature controls the reaction rate and minimizes degradation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Trustworthiness: The washing steps are critical to remove excess acid and inorganic salts, which could interfere with the subsequent azide displacement.

-

-

Azide Displacement: Concentrate the dried organic layer under reduced pressure. Redissolve the crude glycosyl bromide in a solvent like acetonitrile. Add sodium azide (NaN₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Reaction: Heat the mixture gently (e.g., to 50-60°C) and stir overnight. The reaction progress can again be monitored by TLC.

-

Purification: After the reaction is complete, filter off any solids and concentrate the filtrate. Purify the resulting residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: Combine the pure fractions and evaporate the solvent. Confirm the identity and purity of the final white solid product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[1]

Core Reactivity: The Power of Click Chemistry

The true utility of this compound lies in the bioorthogonal reactivity of its azide group.[2] It is a premier substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction in the "click chemistry" arsenal.[7] This reaction is highly efficient, specific, and forms a stable triazole linkage, making it ideal for bioconjugation in complex environments.[1][2]

Caption: The CuAAC reaction creates a stable triazole bridge between molecules.

Experimental Protocol: CuAAC Bioconjugation

-

Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule (e.g., a protein, peptide, or fluorescent probe) in a suitable buffer (e.g., phosphate buffer).

-

Reagent Addition: Add 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate (typically 1.5-3 equivalents) from a stock solution in a co-solvent like DMSO.

-

Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A copper-ligand such as TBTA can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

-

Expertise: Pre-mixing the catalyst components ensures the rapid and complete generation of the active Cu(I) species immediately upon addition to the reaction.

-

-

Initiation: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

Purification: The resulting glycoconjugate can be purified from excess reagents and catalyst using methods appropriate for the target molecule, such as dialysis, size-exclusion chromatography, or HPLC.

Field-Proven Applications

The ability to easily and specifically attach a galactose moiety to other molecules has profound implications for research and development.

-

Drug Development: The compound is used to create glycosylated drugs. Glycosylation can improve a drug's pharmacokinetic properties, such as solubility, stability, and bioavailability. It can also be used to target drugs to specific tissues or cells that express galactose-binding lectins, thereby reducing off-target toxicity.[1][8]

-

Glycobiology: As a versatile tool, it allows researchers to synthesize custom glycoproteins, glycolipids, and glycan arrays.[1] These tools are invaluable for studying carbohydrate-protein interactions, cell signaling, cell-cell recognition, and host-pathogen interactions.[1][2]

-

Bioconjugation and Diagnostics: The azide handle facilitates the conjugation of galactose to reporter molecules (e.g., biotin, fluorophores) or surfaces (e.g., microarrays, nanoparticles). This enables the development of targeted therapies, diagnostic agents, and tools for imaging specific biological processes in clinical settings.[1]

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container at -20°C.[4] For short-term use, storage at 0-8°C is also acceptable.[1][6] Protect from moisture and light.

-

Safety: While a specific safety data sheet (SDS) for this exact compound should always be consulted, azides as a class can be energetic. Avoid contact with strong acids or oxidizing agents. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[9]

Conclusion

1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is more than just a chemical; it is a potent enabler of scientific discovery. Its well-defined structure, stability, and predictable reactivity through click chemistry provide researchers with a reliable method to incorporate a key biological sugar into a vast range of systems. From fundamental glycobiology to the frontier of targeted therapeutics, this compound serves as a critical building block for innovation.

References

-

Figure S2. 13 C-NMR spectrum of 1-Azido-1-deoxy-β-D-glucopyranoside tetraacetate, 2. , ResearchGate, [Link]

-

1-Azido-1-Deoxy-Beta-D-Galactopyranoside Tetraacetate , CD BioSustainable, [Link]

-

Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose , Taylor & Francis eBooks, [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003345) , Human Metabolome Database, [Link]

-

Chemistry For Your FUTURE , TAIWAN LIFE SUPPORT SYSTEMS, INC., [Link]

-

ClICK CHEmIstry , Sumit Biosciences, [Link]

-

Supplementary Information , The Royal Society of Chemistry, [Link]

-

1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose , HKR Biotechlabs, [Link]

-

CHEMICAL RESISTANCE CHART , Adinco, [Link]

-

1-Azido-1-deoxy-β-D-lactopyranoside , Bio Emploi, [Link]

-

1-Azido-1-deoxy-β-D-glucopyranoside , CD BioSciences, [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound - CD BioSustainable [sustainable-bio.com]

- 6. 1-Azido-1-deoxy-b-D-galactopyranoside tetraacetate | 13992-26-2 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Azido-1-deoxy-β-D-galactopyranoside Tetraacetate

Foreword: The Strategic Importance of Glycosyl Azides

In the landscape of modern drug discovery and chemical biology, 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate stands out as a pivotal molecular tool. Its significance lies in the versatile reactivity of the anomeric azide, which serves as a linchpin for "click chemistry" reactions.[1][2][3] This unique functional group allows for the efficient and specific conjugation of the galactose scaffold to a wide array of biomolecules and materials, facilitating advancements in glycobiology, targeted drug delivery, and the synthesis of complex glycoconjugates.[1][4][5] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, grounded in established chemical principles and field-proven methodologies.

I. The Synthetic Pathway: From Galactose Precursor to Glycosyl Azide

The synthesis of 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is a well-established transformation that proceeds through a stable glycosyl halide intermediate. The overarching strategy involves the protection of the hydroxyl groups via acetylation, followed by the stereoselective introduction of the azide functionality at the anomeric position.

Reaction Scheme Overview

Sources

A Researcher's Comprehensive Guide to the Stability and Solubility of Tetraacetylated Azido-galactose (Ac4AzGal)

Foreword: Unlocking Glycans with a Chemical Handle

The study of glycobiology has been profoundly advanced by metabolic glycoengineering (MGE), a technique that introduces bioorthogonal chemical reporters into cellular glycans.[1][2][3][4][5] Tetraacetylated azido-galactose (Ac4AzGal, also known as tetraacetylated N-azidoacetylgalactosamine or Ac4GalNAz) stands as a cornerstone reagent in this field.[6] This cell-permeable monosaccharide analog hijacks the N-acetylgalactosamine (GalNAc) salvage pathway.[7][8] Inside the cell, endogenous esterases remove the four acetyl groups, and the resulting GalNAz is processed into UDP-GalNAz.[6][7] This nucleotide sugar is then used by glycosyltransferases to incorporate the azido-sugar into O-linked glycoproteins. The azide moiety serves as a versatile chemical handle, enabling the visualization and isolation of glycoconjugates through highly selective "click chemistry" reactions.[9][10]

For researchers, scientists, and drug development professionals, a deep understanding of the fundamental physicochemical properties of Ac4AzGal is not merely academic—it is critical for experimental success. The stability of the compound dictates its shelf-life and efficacy in labeling experiments, while its solubility governs the preparation of stock solutions and its bioavailability in cell culture. This guide provides an in-depth technical examination of these two core properties, offering field-proven insights and detailed protocols to ensure robust and reproducible results.

Section 1: The Chemical Stability of Ac4AzGal

The utility of Ac4AzGal as a metabolic probe is contingent on its chemical integrity from the vial to its eventual incorporation into a glycoprotein. Degradation can occur at two primary locations: the four acetyl ester linkages and the azide functional group.

The Lability of the Acetyl Protecting Groups: A pH-Dependent Process

The acetyl groups enhance the lipophilicity of Ac4AzGal, facilitating its passive diffusion across the cell membrane.[6] However, these ester groups are susceptible to hydrolysis, a process heavily influenced by pH.[11]

-

Acidic Conditions (pH < 6): In mildly acidic environments, the rate of ester hydrolysis is relatively slow. The mechanism typically involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water, a process known as AAC2 hydrolysis.[12][13][14]

-

Neutral Conditions (pH ≈ 7.4): At physiological pH, there is a slow but measurable spontaneous hydrolysis. This process is dramatically accelerated intracellularly by the action of non-specific esterase enzymes, which is the necessary "activation" step that unmasks the hydroxyl groups for the cell's metabolic machinery.[6][7]

-

Basic Conditions (pH > 8): The rate of hydrolysis increases significantly in alkaline solutions. The higher concentration of hydroxide ions (OH⁻), a strong nucleophile, leads to rapid saponification of the acetyl esters, degrading the molecule before it can effectively enter the cell.[11]

Expert Insight: To minimize abiotic degradation, always prepare stock solutions and final dilutions in buffers maintained at or slightly below physiological pH (e.g., pH 6.5-7.4). When storing aqueous solutions for short periods, refrigeration is recommended to slow hydrolysis rates.[15]

The Robustness of the Azide Bioorthogonal Handle

The azide group is the cornerstone of Ac4AzGal's utility as a bioorthogonal reporter. Its key feature is its near-total inertness to the complex milieu of biological functional groups, allowing it to pass through metabolic pathways unscathed.[9][16][17] This chemical orthogonality ensures that the azide handle is available for specific ligation reactions.[17]

However, two classes of reagents can compromise the azide's integrity:

-

Reducing Agents: Common biological reagents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group to an amine, rendering it useless for click chemistry. This is a critical consideration during cell lysis or protein purification steps that follow metabolic labeling.

-

Phosphines: The Staudinger ligation is a bioorthogonal reaction that specifically couples azides with triarylphosphines to form an amide bond.[9][16] While this is an intended and powerful reaction, unintentional exposure to phosphine-based reagents will consume the azide handle.

Trustworthiness Check: A new batch of Ac4AzGal should be validated to confirm its identity and purity, typically via ¹H NMR and mass spectrometry. For long-term studies, periodic quality control of stock solutions via TLC or HPLC can ensure that degradation has not occurred.

Experimental Protocol: Monitoring Ac4AzGal Stability via HPLC

This protocol provides a quantitative method to assess the stability of Ac4AzGal under various pH conditions.

Methodology:

-

Preparation of Buffers: Prepare a series of sterile-filtered buffers (e.g., 100 mM sodium acetate for pH 4.5, 100 mM phosphate buffer for pH 7.4, and 100 mM sodium borate for pH 9.0).

-

Stock Solution: Prepare a concentrated stock solution of Ac4AzGal (e.g., 100 mM) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Incubation Setup: Dilute the Ac4AzGal stock solution to a final concentration of 1 mM in each of the prepared buffers in separate, sealed vials. Include a control vial with only buffer. Incubate all vials at a constant temperature, for example, 37°C.[18]

-

Time-Course Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the hydrolysis reaction and precipitate buffer salts.

-

Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant using a reverse-phase HPLC system with a C18 column, monitoring at a suitable wavelength (e.g., 210 nm).

-

Data Interpretation: Quantify the peak area corresponding to intact Ac4AzGal at each time point. Plot the percentage of remaining Ac4AzGal versus time for each pH condition to determine the degradation kinetics and half-life.

Diagram: Ac4AzGal Chemical Structure

Caption: Chemical structure of Ac4AzGal.

Diagram: Workflow for HPLC-Based Stability Assessment

Caption: Protocol for determining the aqueous solubility of Ac4AzGal.

References

-

Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. PubMed Central. [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). A chemical transformation that permits the selective formation of covalent adducts among richly functionalized biopolymers within a cellular context. ResearchGate. [Link]

-

Aparicio, S., et al. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

-

Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. PubMed Central. [Link]

-

Lee, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

-

Compagnon, I., et al. (2022). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. ResearchGate. [Link]

-

Agard, N. J., & Bertozzi, C. R. (2009). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central. [Link]

-

Neves, A. A., et al. (2011). (A) Structure of tetra-acetylated N-azidoacetylgalactosamine. (B) Schematic of biological azido sugar precursor production for GAG synthesis. ResearchGate. [Link]

-

Stewart, J. T., & Warren, F. W. (1988). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. PubMed. [Link]

-

Uzan, S., et al. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. PubMed. [Link]

-

Duica, F., et al. (2015). Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates. ResearchGate. [Link]

-

Avdeef, A. (2012). SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Du, J., & Yarema, K. J. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Cell and Developmental Biology. [Link]

-

Ahvenainen, P., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]

-

Vieillard, V., et al. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. [Link]

-

McClelland, R. A. (1975). Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Sci-Hub. [Link]

-

Usui, T., et al. (1998). Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus Rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide. PubMed. [Link]

-

Prescher, J. A., et al. (2005). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]

-

Ferreira, A. S. D., et al. (2017). Solubility and solvation of monosaccharides in ionic liquids. PubMed Central. [Link]

-

Pfanstiehl. (2022). D-Galactose, Plant Derived 2021 Validation Lots Real Time Stability Report. Pfanstiehl. [Link]

-

Wang, Q., & Chen, X. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

-

gChem Global. (n.d.). DMSO. gChem Global. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Liu, Y., et al. (2022). Biochemical and Structural Properties of a High-Temperature-Active Laccase from Bacillus pumilus and Its Application in the Decolorization of Food Dyes. MDPI. [Link]

-

Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. ResearchGate. [Link]

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. [Link]

-

Lawal, O. S., et al. (2014). Effect of Acetylation on Stability to Retrogradation of Starch Extracted from Wild Polynesian Arrowroot (Tacca leontopetaloides). CORE. [Link]

-

Zhang, P., et al. (2018). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science. [Link]

-

Jena Bioscience. (n.d.). Ac4GalNAz, Click Reagents for Glycosylation. Jena Bioscience. [Link]

-

Gunaratne, A., & Corke, H. (2007). Preparation and Characterisation of Acetylated Corn Starches. Widya Mandala Surabaya Catholic University Repository. [Link]

-

Van den Bruinhorst, A., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

-

Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. [Link]

-

Yarema, K. J. (2009). Metabolic glycoengineering: sialic acid and beyond. PubMed. [Link]

-

Al-Masoudi, W. A., & Al-Amery, M. H. K. (2021). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. [Link]

-

Wang, Q., & Chen, X. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]

-

Zholobko, N., et al. (2020). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. ResearchGate. [Link]

-

Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PubMed Central. [Link]

-

Schumann, B., & Dube, D. H. (2020). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. KOPS. [Link]

-

Compagnon, I., et al. (2022). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. PubMed. [Link]

-

Rianudo, A., et al. (2021). Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates. PubMed Central. [Link]

-

Zaro, B. W., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. NIH. [Link]

-

Persson, A. M. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

-

LibreTexts. (2021). Hydrolysis Reactions. Chemistry LibreTexts. [Link]

-

Yarema, K. J. (2009). Metabolic glycoengineering: sialic acid and beyond. Semantic Scholar. [Link]

-

da Silva, A. F., et al. (2019). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. NIH. [Link]

Sources

- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Metabolic glycoengineering: sialic acid and beyond. | Semantic Scholar [semanticscholar.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. sci-hub.se [sci-hub.se]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. gerpac.eu [gerpac.eu]

- 16. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR Data and Interpretation of 1-Azido-1-deoxy-β-D-galactopyranoside Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 1-azido-1-deoxy-β-D-galactopyranoside tetraacetate, a key building block in glycoscience and bioconjugation.[1] A thorough understanding of its NMR spectra is crucial for verifying its structure and purity, which is essential for its successful application in the synthesis of glycoconjugates, targeted drug delivery systems, and other advanced therapeutics.[1]

The Pivotal Role of 1-Azido-1-deoxy-β-D-galactopyranoside Tetraacetate in Modern Glycoscience

1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is a versatile derivative of D-galactose. The presence of the azido group at the anomeric position allows for its participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to other molecules.[1][2] The tetraacetate form enhances its solubility in organic solvents and ensures the stability of the molecule during synthetic manipulations.[1] These features make it an invaluable tool for researchers in drug development, glycobiology, and bioconjugation.[1]

Deciphering the Molecular Architecture: ¹H and ¹³C NMR Spectral Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-azido-1-deoxy-β-D-galactopyranoside tetraacetate, both ¹H and ¹³C NMR provide a detailed picture of its atomic connectivity and stereochemistry.

Proton (¹H) NMR Spectroscopy: A Window into Stereochemistry

The ¹H NMR spectrum provides critical information about the proton environment within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the signals are diagnostic of the relative positions of the protons and thus the overall stereochemistry.

Key ¹H NMR Assignments and Interpretation:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Interpretation |

| H-1 (anomeric) | ~4.6 (β) | d | ~8.0-9.0 | The chemical shift is characteristic of an anomeric proton adjacent to an azide group. The large coupling constant is indicative of a trans-diaxial relationship with H-2, confirming the β-configuration.[3] |

| H-2, H-3, H-4, H-5 | ~3.9 - 5.4 | m | - | These ring protons appear in a complex region of the spectrum. Their specific assignments can be determined through 2D NMR techniques like COSY. The chemical shifts are influenced by the neighboring acetate groups. |

| Acetate (CH₃) | ~1.9 - 2.2 | s | - | The four sharp singlets correspond to the methyl protons of the four acetate protecting groups. |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

Experimental Workflow: A simplified diagram illustrating the synthesis and subsequent NMR analysis of 1-azido-1-deoxy-β-D-galactopyranoside tetraacetate.

Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Proton-decoupled spectra show a single peak for each unique carbon, simplifying the analysis.

Key ¹³C NMR Assignments:

| Carbon | Chemical Shift (δ) ppm | Interpretation |

| C-1 (anomeric) | ~87-88 | The downfield shift is characteristic of an anomeric carbon bonded to an electronegative azide group. |

| C-2, C-3, C-4, C-5 | ~67-73 | Resonances for the other ring carbons. |

| C-6 | ~61 | The upfield shift is typical for the exocyclic CH₂OAc carbon. |

| Carbonyl (C=O) | ~169-171 | The four signals in this region correspond to the carbonyl carbons of the acetate groups. |

| Acetate (CH₃) | ~20-21 | The four signals in this upfield region are from the methyl carbons of the acetate groups. |

Experimental Protocols

Synthesis

The synthesis of 1-azido-1-deoxy-β-D-galactopyranoside tetraacetate typically involves the conversion of a per-O-acetylated galactose derivative, such as penta-O-acetyl-β-D-galactose, into a glycosyl halide intermediate.[4] This intermediate is then reacted with an azide source, like sodium azide, to introduce the azido group at the anomeric position.[5]

NMR Sample Preparation

For NMR analysis, a small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Authoritative Grounding and Data Corroboration

The interpretation of the NMR data presented in this guide is consistent with established principles of carbohydrate NMR spectroscopy and is supported by data from various chemical suppliers and scientific publications.[2][6] The characteristic chemical shifts and coupling constants for acetylated glycosides are well-documented and provide a reliable basis for structural assignment.[7][8]

Conclusion

The NMR data for 1-azido-1-deoxy-β-D-galactopyranoside tetraacetate provides a clear and unambiguous confirmation of its structure. The distinct signals in both the ¹H and ¹³C NMR spectra, particularly the anomeric proton and carbon resonances, are diagnostic for the desired product. This detailed spectral analysis is an indispensable tool for ensuring the quality of this important glycosyl donor, thereby underpinning its successful application in the synthesis of complex carbohydrates and glycoconjugates for a wide range of scientific and therapeutic applications.

References

-

ResearchGate. NMR spectra of b-glucose azide: top, 1 H NMR; and bottom, 13 C (DEPT) NMR. Available at: [Link]

-

Taylor & Francis Group. Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Available at: [Link]

-

Asian Publication Corporation. Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Available at: [Link]

-

J&K Scientific. 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate, 98% | 13992-26-2. Available at: [Link]

-

Beilstein Journals. Supporting Information for AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Available at: [Link]

-

ResearchGate. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. Available at: [Link]

-

ACS Omega. Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. Available at: [Link]

Sources

The Indispensable Ally: Unpacking the Role of Tetraacetate Groups in Azido Sugar Stability and Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of glycoscience and chemical biology, azido sugars have emerged as powerful tools for elucidating biological processes and developing novel therapeutics. Their utility hinges on the unique reactivity of the azide moiety, which enables bioorthogonal "click chemistry" reactions for bioconjugation, imaging, and metabolic labeling.[1][2] However, the inherent instability and poor solubility of unprotected sugars present significant synthetic challenges. This guide provides a comprehensive analysis of the pivotal role played by tetraacetate protecting groups in overcoming these hurdles, detailing how they not only enhance the stability and handling of azido sugars but also critically modulate their reactivity and stereochemical outcomes.

The Foundation of Stability: How Acetylation Tames the Sugar

Saccharides are characterized by a high density of hydroxyl groups, making them highly polar and prone to a multitude of side reactions.[3] Peracetylation—the protection of all hydroxyl groups with acetyl (Ac) esters—is a foundational strategy to confer stability and improve handling characteristics.

Chemical Inertness and Enhanced Solubility

The primary function of acetyl groups is to mask the reactive hydroxyls, rendering the sugar derivative stable to a wide range of reaction conditions.[3] This protection is crucial during synthetic steps such as the introduction of the azide group. Furthermore, the conversion of polar hydroxyls to nonpolar esters dramatically increases the molecule's hydrophobicity. This transformation is essential for:

-

Solubility: Acetylated sugars are readily soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate), facilitating synthesis, monitoring, and purification via standard chromatographic techniques.[4][5]

-

Crystallinity: Peracetylation often induces crystallinity, allowing for purification by recrystallization and unambiguous structural characterization through X-ray crystallography.[6]

A Gateway into the Cell: Biocompatible Masking for Metabolic Labeling

In the context of chemical biology, tetraacetate groups serve as a biocompatible delivery system. For applications like metabolic glycan engineering, azido sugars must cross the hydrophobic cell membrane to be processed by the cell's biosynthetic machinery. The nonpolar acetyl groups increase cell permeability, allowing the azido sugar to be efficiently taken up by cells.[7][8] Once inside, cellular carboxyesterases hydrolyze the acetyl groups, releasing the unprotected azido sugar to participate in the desired metabolic pathways.[7]

A Tale of Two Effects: Acetyl Groups as Modulators of Reactivity

Beyond providing stability, acetyl groups exert profound electronic effects that are expertly harnessed to control the reactivity of the sugar, particularly at the anomeric (C1) center.

The "Disarming" Effect: Taming the Glycosyl Donor

Acetyl groups are strongly electron-withdrawing. This property decreases the electron density across the pyranose ring, including at the anomeric center.[3][9] During a glycosylation reaction, the leaving group at the anomeric position departs, leading to the formation of a positively charged oxocarbenium ion intermediate. The electron-withdrawing acetyl groups destabilize this positive charge, making the acetylated glycosyl donor less reactive.[9] This phenomenon, known as the "disarming" effect, is a cornerstone of modern oligosaccharide synthesis, allowing chemists to tune the reactivity of building blocks in complex, multi-step syntheses.[3]

Neighboring Group Participation: Enforcing Stereochemical Fidelity

The stereochemical outcome of glycosylation is paramount. The acetyl group at the C2 position plays a critical role in ensuring the formation of 1,2-trans glycosidic linkages. When the anomeric leaving group is activated, the C2-acetyl group can act as an intramolecular nucleophile, attacking the anomeric center to form a cyclic acyloxonium ion intermediate.[3][10] This intermediate shields one face of the sugar ring, forcing the incoming nucleophilic acceptor to attack from the opposite face. This process, known as neighboring group participation, results in a highly stereoselective reaction, yielding exclusively the 1,2-trans product.[10]

Synthetic Methodologies and Protocols

The unique properties conferred by tetraacetate groups are leveraged in robust synthetic protocols for the preparation and subsequent deprotection of azido sugars.

Protocol: Synthesis of Per-O-acetylated β-D-Glucopyranosyl Azide

The conversion of a peracetylated sugar to a glycosyl azide is a common and efficient transformation, typically employing trimethylsilyl azide (TMSN₃) with a Lewis acid catalyst.[11][12] Gold(III) bromide has emerged as a particularly effective catalyst for this reaction.[11]

Experimental Workflow:

Step-by-Step Protocol:

-

Preparation: To a solution of β-D-glucose pentaacetate (1.0 equiv) in anhydrous dichloromethane (DCM), add trimethylsilyl azide (TMSN₃, 3.0 equiv).

-

Catalyst Addition: Add gold(III) bromide (AuBr₃, 10 mol %) to the mixture.

-

Reaction: Stir the reaction at room temperature for approximately 3 hours, monitoring progress by Thin Layer Chromatography (TLC).[11]

-

Quenching: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide.[11]

Table 1: Representative Yields for AuBr₃-Catalyzed Anomeric Azidation [11]

| Starting Sugar (Peracetylated) | Product | Yield (%) | Time (h) |

| D-Glucose | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | 91 | 3 |

| D-Galactose | 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide | 89 | 3 |

| L-Fucose | 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide | 71 | 1 |

| D-Cellobiose | Per-O-acetyl-β-D-cellobiosyl azide | 92 | 3 |

Protocol: Complete Deprotection via Zemplén Deacetylation

To reveal the native hydroxyl groups for biological applications or subsequent synthetic steps, the acetyl groups must be removed. The Zemplén deacetylation is the most widely used method due to its mild, catalytic, and highly efficient nature.[13]

Experimental Workflow:

Step-by-Step Protocol:

-

Dissolution: Dissolve the acetylated azido sugar (1.0 equiv) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1 equiv of a 0.5 M solution in methanol).

-

Reaction: Stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

-

Neutralization: Add Amberlite® IR120 (H⁺ form) resin to the solution until the pH becomes neutral (pH ~7). This step removes the sodium ions.

-

Purification: Filter the resin from the solution and wash it with methanol. Concentrate the combined filtrate under reduced pressure to yield the pure, deprotected azido sugar.[13]

This method is highly effective because it operates under basic conditions that do not compromise the integrity of the azide functionality or acid-sensitive glycosidic bonds.[13][14]

Case Study: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The true power of this strategy is realized when the stable, protected azido sugar is used in bioorthogonal chemistry. The azide group is a superb handle for "click" reactions, which are characterized by high yields, specificity, and biocompatibility.[2][15]

In a typical CuAAC reaction, a tetraacetylated glycosyl azide is reacted with an alkyne-functionalized molecule (e.g., a fluorescent probe, biotin tag, or peptide) in the presence of a copper(I) catalyst.[1][4] The acetyl groups remain inert during this process, protecting the hydroxyls and ensuring clean conversion. If the final application requires the free sugar, the resulting triazole-linked glycoconjugate can be subjected to Zemplén deacetylation as a final step.

Conclusion

Tetraacetate groups are far more than simple placeholders in the chemistry of azido sugars. They are indispensable strategic elements that impart crucial stability, modulate electronic properties to control reactivity and stereochemistry, and enable biological delivery. By transforming volatile, hydrophilic sugars into robust, organic-soluble intermediates, acetylation provides chemists with reliable building blocks for complex synthesis. The "disarming" effect and the capacity for neighboring group participation allow for precise control over glycosylation reactions. This elegant interplay of protection, activation, and stereodirection underscores why the use of tetraacetate groups remains a cornerstone of modern glycoscience, empowering researchers in drug discovery and chemical biology to build the complex molecular architectures needed to probe and harness the functions of carbohydrates.

References

- Vertex AI Search. (2026). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent.

- Journal of Chemical Education. (n.d.). Protecting Groups in Carbohydrate Chemistry.

- BenchChem. (2025). A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides.

- Springer Link. (n.d.).

- BenchChem. (2025).

- KOPS - University of Konstanz. (n.d.).

- National Center for Biotechnology Information. (2018).

- National Center for Biotechnology Information. (n.d.).

- BenchChem. (2025).

- National Center for Biotechnology Information. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC - NIH.

- Sigma-Aldrich. (n.d.). GlycoProfile™ Azido Sugars.

- National Center for Biotechnology Information. (2019).

- BenchChem. (n.d.). The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling.

- ResearchGate. (2026).

- ResearchGate. (2026).

- ResearchGate. (2026).

- Wiley-VCH. (n.d.).

- Journal of Clinical Investigation. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems.

- ResearchGate. (n.d.).

- Wiley Online Library. (n.d.). All Sugar Based Cellulose Derivatives Synthesized by Azide–Alkyne Click Chemistry.

- ResearchGate. (n.d.). NMR spectra of b-glucose azide: top, 1 H NMR; and bottom, 13 C (DEPT) NMR.

- PubMed. (n.d.).

- PubMed. (n.d.).

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- PubMed. (n.d.).

Sources

- 1. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]

- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Peracetylated alpha-D-glucopyranosyl fluoride and peracetylated alpha-maltosyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 8. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Click Chemistry [organic-chemistry.org]

An In-Depth Technical Guide to 1-Azido-1-deoxy-β-D-galactopyranoside Tetraacetate: Structure, Stereochemistry, and Synthetic Strategy

This technical guide provides a comprehensive overview of 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate, a pivotal molecule in contemporary chemical biology and drug development. We will delve into its intricate chemical structure, explore the stereochemical nuances that govern its synthesis, and present a detailed, field-proven synthetic protocol. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile glycosyl azide.

Unveiling the Molecular Architecture

1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is a fully protected monosaccharide derivative. Its core is a D-galactose sugar in its pyranose (six-membered ring) form. The key functional groups, which dictate its reactivity and utility, are strategically positioned around this core.

-

Azido Group at the Anomeric Center (C1): The presence of an azide (-N₃) group at the anomeric carbon is the molecule's most defining feature. This functional group is a cornerstone of "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular entities.[1] The azide serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, allowing for highly selective ligation reactions in complex biological systems.

-

β-Stereochemistry at the Anomeric Center: The azide group is oriented in the equatorial position, defining the anomer as beta (β). This specific stereochemistry is a direct consequence of the synthetic route employed, a topic we will explore in detail in the stereochemistry section.

-

Acetate Protecting Groups: The hydroxyl groups at positions C2, C3, C4, and C6 are protected as acetate esters (-OAc). These protecting groups serve a dual purpose. Firstly, they render the molecule more soluble in organic solvents, facilitating its synthesis and purification. Secondly, the acetyl groups increase the lipophilicity of the molecule, enhancing its ability to permeate cell membranes, a crucial property for in vivo applications.[2]

Table 1: Physicochemical Properties of 1-Azido-1-deoxy-β-D-galactopyranoside Tetraacetate

| Property | Value |

| Molecular Formula | C₁₄H₁₉N₃O₉ |

| Molecular Weight | 373.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 96-99 °C |

| Optical Rotation | [α]²⁰/D = -14.5° to -17.5° (c=1 in CHCl₃) |

The Decisive Role of Stereochemistry: Achieving the β-Anomer

The stereoselective synthesis of the β-anomer is a critical aspect of producing this molecule. The outcome is not arbitrary but is governed by a well-established principle in carbohydrate chemistry: neighboring group participation .

The key to achieving the β-configuration lies in the presence of the acetyl group at the C2 position. During the azidation reaction, which typically proceeds from a peracetylated galactose precursor with an α-leaving group (like a bromide or acetate), the C2-acetyl group plays an active role.

The reaction mechanism involves the departure of the anomeric leaving group, leading to the formation of an oxocarbenium ion intermediate. However, this transient species is immediately intercepted by the carbonyl oxygen of the adjacent C2-acetyl group. This intramolecular attack results in the formation of a stable, five-membered cyclic dioxolenium ion intermediate. This intermediate effectively blocks the α-face of the pyranose ring.

Consequently, the incoming azide nucleophile (from a source like trimethylsilyl azide or sodium azide) can only attack the anomeric carbon from the opposite, unhindered β-face. This attack proceeds with a clean inversion of stereochemistry, leading exclusively to the formation of the 1,2-trans product, which in the case of galactose, is the β-anomer.

Caption: Stereochemical control via neighboring group participation.

Synthetic Protocol: A Field-Proven Methodology

The synthesis of 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is typically achieved from commercially available D-galactose. The following protocol outlines a reliable and scalable procedure.

Step 1: Peracetylation of D-Galactose

The initial step involves the protection of all hydroxyl groups of D-galactose as acetates. This is a standard procedure in carbohydrate chemistry.

Experimental Protocol:

-

Suspend D-galactose in acetic anhydride.

-

Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a strong protic acid (e.g., perchloric acid).

-

Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).

-

Pour the reaction mixture into ice water and stir to hydrolyze the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield galactose pentaacetate.

Step 2: Stereoselective Azidation

This is the key step where the anomeric acetate is replaced with an azide group with inversion of configuration. Several methods exist, with the use of trimethylsilyl azide (TMSN₃) and a Lewis acid catalyst being a common and efficient approach.[3]

Experimental Protocol:

-

Dissolve the galactose pentaacetate in a dry, aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add trimethylsilyl azide (typically 1.5-2.0 equivalents).

-

Cool the reaction mixture to 0 °C.

-

Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or gold(III) bromide (AuBr₃), dropwise.[3]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate.

Caption: Synthetic workflow for the target molecule.

Characterization: Confirming Structure and Purity

The successful synthesis of 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate must be confirmed through a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry.

-

¹H NMR: The proton spectrum will show characteristic signals for the acetyl methyl groups (around 2.0-2.2 ppm). The signals for the pyranose ring protons will appear between 3.8 and 5.5 ppm. The anomeric proton (H1) is particularly diagnostic. For the β-anomer, it will appear as a doublet with a relatively large coupling constant (J₁,₂ ≈ 8-9 Hz) due to the trans-diaxial relationship with H2.

-

¹³C NMR: The carbon spectrum will show signals for the acetyl carbonyls (around 170 ppm) and methyls (around 20-21 ppm). The anomeric carbon (C1) is highly diagnostic and will appear around 88-90 ppm. The other ring carbons will resonate between 60 and 80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the azide group. A strong, sharp absorption band will be observed in the region of 2100-2150 cm⁻¹, which is characteristic of the N≡N stretching vibration of the azide moiety.[4][5] The spectrum will also show strong absorptions for the carbonyl stretching of the acetate groups around 1740-1760 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[6][7] The expected molecular ion peak (e.g., [M+Na]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of 373.32 g/mol .

Applications in Research and Drug Development

The unique combination of a bioorthogonal azide handle and a cell-permeable acetylated galactose scaffold makes this molecule a powerful tool in several areas:

-

Metabolic Glycoengineering: The acetylated azido sugar can be fed to cells, where it is metabolized and incorporated into the cellular glycome.[2] The azide group then serves as a chemical reporter, allowing for the visualization, tracking, and proteomic analysis of glycans in living systems.

-

"Click" Chemistry and Bioconjugation: The azide group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules bearing a terminal alkyne. This enables the conjugation of the sugar to a wide range of probes, including fluorophores, biotin tags, and drug molecules.

-

Drug Delivery and Targeting: By conjugating a therapeutic agent to this azido sugar, it is possible to develop targeted drug delivery systems. The galactose moiety can be recognized by specific lectins on the surface of certain cell types, facilitating targeted uptake.

Conclusion

1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is a synthetically accessible and highly versatile molecule with significant applications in chemical biology and drug discovery. A thorough understanding of its structure, the stereochemical principles guiding its synthesis, and reliable characterization methods are essential for its effective use in the laboratory. The methodologies and insights presented in this guide are intended to empower researchers to confidently synthesize and utilize this valuable chemical tool in their scientific endeavors.

References

-

Perreault, H., et al. (2015). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Analytical and Bioanalytical Chemistry, 407(27), 8325–8335. [Link]

-

Gasse, P., et al. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. ChemRxiv. [Link]

-

Unverzagt, C., et al. (2018). AuBr₃-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Beilstein Journal of Organic Chemistry, 14, 713–718. [Link]

-

Bond, A. D., et al. (2020). Tracking glycosylation in live cells using FTIR spectroscopy. Analyst, 145(2), 434–440. [Link]

-

Gasse, P., et al. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. The Journal of Chemical Physics, 161(19), 195101. [Link]

-

Unverzagt, C., et al. (2018). AuBr₃-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Beilstein Journal of Organic Chemistry, 14, 713–718. [Link]

-

Perreault, H., et al. (2015). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. ResearchGate. [Link]

-

Gasse, P., et al. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. The Journal of Chemical Physics, 161(19), 195101. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. Methods in Enzymology, 415, 230–250. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Kamal, A., et al. (2012). Efficient and selective azidation of per-O-acetylated sugars using ultrasound activation: application to the one-pot synthesis of 1,2,3-triazole glycosides. RSC Advances, 2(24), 9245–9253. [Link]

-

Kamal, A., et al. (2012). Efficient and selective azidation of per-O-acetylated sugars using ultrasound activation: application to the one-pot synthesis of 1,2,3-triazole glycosides. RSC. [Link]

-

Lin, T.-H., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 489–504. [Link]

-

Greimel, P., et al. (2017). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Molecules, 22(9), 1503. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(4), 1849–1861. [Link]

-

Dedola, S., et al. (2008). 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1558. [Link]

-

MySkinRecipes. (n.d.). 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Azide. MySkinRecipes. [Link]

-

Lin, T.-H., et al. (2010). A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Molecules, 15(1), 489–504. [Link]

-

Roy, B., & Mukhopadhyay, B. (2016). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. Gels, 2(4), 26. [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Carbohydrate Chemistry, 1-8. [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Taylor & Francis eBooks. [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739–769. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Tracking glycosylation in live cells using FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Purity and quality specifications for 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

An In-Depth Technical Guide to the Purity, Quality, and Analytical Validation of 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate

Abstract

1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is a pivotal precursor in modern glycoscience and bioconjugation chemistry. Its utility in the synthesis of glycoproteins, targeted drug delivery systems, and diagnostic agents hinges on its structural integrity and high purity.[1] This guide provides a comprehensive framework for defining and verifying the quality specifications of this compound. We will delve into the causality behind the selection of analytical methods, present self-validating experimental protocols, and establish authoritative benchmarks for researchers, quality control analysts, and drug development professionals. The objective is to ensure the reliability and reproducibility of experiments that utilize this versatile chemical tool.

The Imperative of Quality: Why Specifications Matter

1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate serves as a critical building block in applications that demand high specificity, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[2][3] The presence of impurities, such as anomeric isomers (α-azide), partially de-acetylated species, or residual synthesis reagents, can lead to ambiguous experimental outcomes, reduced reaction yields, and the generation of difficult-to-separate byproducts. In the context of drug development, uncharacterized impurities can introduce significant safety and regulatory risks.[4] Therefore, a rigorous analytical and quality control strategy is not merely a recommendation but a prerequisite for its effective application.

The tetraacetate form enhances stability and cell permeability, allowing the azido sugar to be used in metabolic labeling experiments where intracellular enzymes remove the acetyl groups.[1][5] This dual functionality—a stable, soluble reagent for in-vitro synthesis and a precursor for in-vivo labeling—underscores the need for stringent quality control.

Core Quality Attributes & Analytical Verification

The quality of 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is defined by a series of critical attributes, each verified by specific analytical techniques.

Identity and Structural Confirmation

The primary goal is to unequivocally confirm that the material is the correct compound with the correct stereochemistry. This is achieved through a combination of spectroscopic methods.

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: Confirms the presence and relative integration of all protons. Key diagnostic signals include the anomeric proton (H-1), the galactopyranose ring protons, and the four distinct acetate methyl groups. The coupling constant of the anomeric proton is critical for confirming the β-configuration.

-

¹³C NMR: Verifies the carbon backbone of the molecule, including the carbons of the pyranose ring and the carbonyl and methyl carbons of the acetate groups.[6][7]

Protocol 2.1.1: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.

-

Acquisition: Acquire the ¹H NMR spectrum at 25°C.

-

Data Analysis: Process the spectrum and integrate all signals. Verify that the chemical shifts, coupling patterns, and integrations correspond to the expected structure. The anomeric proton (H-1) in the β-configuration will typically appear as a doublet with a characteristic coupling constant (J ≈ 8-9 Hz).

MS is used to confirm the molecular weight of the compound.

-

Rationale: This technique verifies the elemental composition against the expected molecular formula, C₁₄H₁₉N₃O₉, which corresponds to a molecular weight of 373.32 g/mol .[1][2] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further increasing confidence in the identity.

Protocol 2.1.2: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Infuse the sample and acquire the mass spectrum in positive ion mode.

-

Verification: Look for the protonated molecular ion [M+H]⁺ at m/z 374.12, or other adducts such as the sodium adduct [M+Na]⁺ at m/z 396.10.

FTIR is a rapid method to confirm the presence of key functional groups.

-

Rationale: The most critical diagnostic peak for this molecule is the strong, sharp absorbance characteristic of the azide (N₃) functional group, which appears around 2100 cm⁻¹.[8] The spectrum will also show strong absorbances for the ester carbonyls (C=O) of the acetate groups (~1740-1750 cm⁻¹) and C-O stretching.

Diagram 2.1: Workflow for Identity Confirmation

Caption: Workflow for comprehensive identity verification.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of this compound.

-

Rationale: HPLC, typically with UV detection, provides excellent resolution to separate the main compound from process-related impurities and degradation products. The purity is generally reported as a percentage of the total peak area. Commercial suppliers offer grades with purities ranging from ≥97% to ≥99.5%.[1][2]

Protocol 2.2.1: Purity Determination by Reverse-Phase HPLC

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

-

Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.

-

Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in the mobile phase.

-

Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Physicochemical Properties

These properties serve as important identifiers and indicators of quality.

| Parameter | Specification | Rationale |

| Appearance | White to off-white powder[1] | Deviations in color (e.g., yellow, brown) may indicate degradation or the presence of impurities. |

| Melting Point | 96-99 °C | A sharp melting point range is indicative of high purity. A broad or depressed range suggests impurities. |

| Optical Rotation | [α]²⁰/D = -14.5° to -17.5° (c=1 in CHCl₃)[1] | This is a critical measure of stereochemical purity. Deviations can indicate the presence of the α-anomer or other chiral impurities. |

Diagram 2.2: Workflow for Purity and Impurity Analysis

Caption: Integrated workflow for purity assessment and impurity identification.

Storage and Stability

To maintain the integrity of the compound, proper storage is crucial.

-

Storage Conditions: The compound should be stored at low temperatures, typically ranging from -20°C to 8°C.[1]

-

Rationale: Low temperatures minimize the risk of hydrolysis of the acetate esters and potential degradation of the azide moiety. The material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

Conclusion

The robust characterization of 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate through a multi-faceted analytical approach is fundamental to its successful application in research and development. Adherence to the specifications outlined in this guide—covering identity, purity, and physicochemical properties—ensures that scientists are working with a well-defined, high-quality reagent. This commitment to quality underpins the validity and reproducibility of experimental data, from basic glycosylation studies to the development of novel therapeutics.

References

-

J&K Scientific LLC. (n.d.). 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 13 C-NMR spectrum of 1-Azido-1-deoxy-β-D-glucopyranoside tetraacetate, 2. Retrieved from [Link]

-

ProkaGENOMICS. (n.d.). 1-Azido-1-deoxy-β-D-galactopyranoside, 97%. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000143). Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Retrieved from [Link]

-

AntBio. (n.d.). Research Tool for Secretome Analysis — Azido Sugars. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. Retrieved from [Link]

-

Creative Biolabs. (n.d.). 1-Azido-1-deoxy-b-D-lactopyranoside (CAT#: GOS0152S). Retrieved from [Link]

Sources

Handling and storage conditions for azido-modified monosaccharides

An In-depth Technical Guide to the Handling and Storage of Azido-Modified Monosaccharides

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling and storage of azido-modified monosaccharides. Moving beyond a simple checklist, this document delves into the chemical principles governing the stability and reactivity of these critical reagents, ensuring that every procedural recommendation is understood in the context of scientific causality. Our objective is to empower researchers to build self-validating safety systems into their workflows, fostering both innovation and a secure laboratory environment.

The Azido-Monosaccharide: A Powerful Tool with Inherent Risks

Azido-modified monosaccharides are indispensable tools in modern chemical biology and drug development. By incorporating a small, bioorthogonal azide (-N₃) group, these sugar analogues can be "fed" to living cells and integrated into glycan structures through the cell's own metabolic machinery.[1] This powerful technique, known as metabolic oligosaccharide engineering, effectively plants a chemical "handle" onto glycoproteins.[2][3] This handle is chemically inert to biological systems but can be selectively targeted in subsequent steps using reactions like the Staudinger ligation or the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This allows for the precise visualization, identification, and manipulation of glycosylated proteins, offering profound insights into cellular processes.[4][6]

However, the utility of the azide group is intrinsically linked to its high-energy nature. All organic azides are energetic compounds and must be treated with respect, as they can be sensitive to heat, light, shock, and friction, potentially leading to explosive decomposition.[7][8][9] Furthermore, the azide ion exhibits toxicity comparable to the cyanide ion.[9] Therefore, a deep understanding of their properties is not merely recommended—it is essential for safe laboratory practice.

Foundational Principles of Azide Stability

The stability of an azido-modified compound is not an abstract concept; it can be rationally assessed based on its molecular structure. For azido-monosaccharides, the large carbon and oxygen framework of the sugar provides significant "ballast" to the energetic azide group, rendering them substantially more stable than small, low-molecular-weight organic azides.[9] Nevertheless, two key principles should always be used to formally assess stability.

The Carbon-to-Nitrogen Ratio (C/N)

A primary guideline for assessing the stability of an organic azide is its ratio of carbon and oxygen atoms to nitrogen atoms.[7][10] The formula provides a quantitative measure of the energetic density of the molecule:

(Number of Carbon Atoms + Number of Oxygen Atoms) / (Number of Nitrogen Atoms) ≥ 3

A ratio of 3 or greater generally indicates that the compound has sufficient non-energetic mass to be considered relatively safe for isolation and storage under appropriate conditions.[10] Azides with a ratio between 1 and 3 should be handled in small quantities and stored as dilute solutions below room temperature.[10][11] Compounds with a ratio of less than 1 should never be isolated and only handled as transient intermediates in a reaction mixture.[10][11]

The "Rule of Six"

A complementary heuristic is the "Rule of Six," which states that a compound should have at least six non-energetic atoms (typically carbons) for every energetic functional group (e.g., azide, nitro, diazo).[7] This "dilution" of the energetic group within the molecule reduces its explosive potential.[7]